N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4S/c20-13-3-7-15(8-4-13)24-19(26)25-10-9-16-17(23-11-22-16)18(25)12-1-5-14(21)6-2-12/h1-8,11,18H,9-10H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLZVBXNDOCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide, a compound with the CAS number 847407-16-3, is a member of the imidazo[4,5-c]pyridine class known for its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16ClFN4S, with a molecular weight of approximately 386.9 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClFN4S |
| Molecular Weight | 386.9 g/mol |
| CAS Number | 847407-16-3 |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structural motifs were evaluated in picrotoxin-induced convulsion models. The presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced anticonvulsant activity. In particular, the compound demonstrated significant efficacy in preventing tonic-clonic seizures at various dosages, suggesting its potential as an anticonvulsant agent .
Antitumor Activity
This compound has also shown promising results in antitumor studies. A study involving various analogs indicated that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. Specifically, this compound exhibited strong selectivity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, with IC50 values indicating potent anticancer activity .
The mechanism underlying the biological activities of this compound appears to involve interaction with various molecular targets. For instance, its anticancer effects may be mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding affinity to target proteins .
Study 1: Anticonvulsant Properties
In a study assessing the anticonvulsant effects of several imidazo[4,5-c]pyridine derivatives, this compound was found to significantly reduce seizure duration and frequency in animal models compared to control groups. The study reported a median effective dose (ED50) of 18.4 mg/kg for seizure protection .
Study 2: Antitumor Efficacy
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it induced apoptosis in A549 cells through caspase activation pathways. The compound's IC50 was recorded at 1.98 µg/mL, demonstrating its potential as a therapeutic agent against lung cancer .
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on several imidazo[4,5-c]pyridine derivatives to evaluate their biological activities:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| N-(4-chlorophenyl)-4-(4-fluorophenyl)-carbothioamide | 1.98 | Antitumor |
| N-(2-chlorophenyl)-carbothioamide | 2.50 | Antitumor |
| Other derivatives | Varies | Anticonvulsant |
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study indicated that derivatives of similar structures showed promising activity against human tumor cells with mean GI50 values indicating effective growth inhibition .
- The compound's structure allows it to interact with specific molecular targets involved in tumor growth and proliferation, making it a candidate for further development as an anticancer drug.
-
Antimicrobial Properties
- The compound has shown efficacy against various bacterial strains. A related study found that similar compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in treating infections caused by resistant bacterial strains.
-
Antiviral Activity
- Preliminary evaluations have indicated that compounds within this chemical class may possess antiviral properties, particularly against HIV. In vitro studies have suggested that modifications to the core structure can enhance antiviral activity, making it a target for further exploration in antiviral drug development .
Case Studies and Research Findings
Q & A
Strategies for detecting and quantifying degradation products under accelerated stability testing
- Answer : Use UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. Monitor for hydrolytic cleavage of the carbothioamide group (m/z shift +16 for sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
